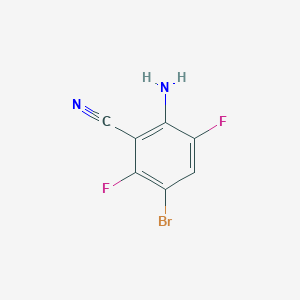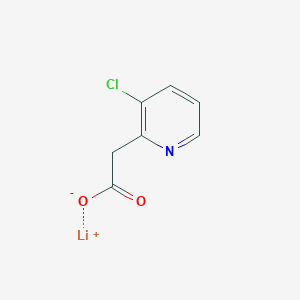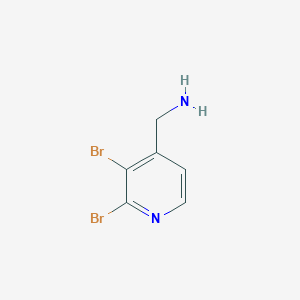
Benzo(h)quinoline, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinolin-2-amine is a nitrogen-containing heterocyclic compound, part of the quinoline family. This compound is characterized by a fused benzene and pyridine ring system, with an amine group attached at the second position. Its unique structure imparts significant chemical reactivity and potential for various applications in medicinal and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[h]quinolin-2-amine can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-amine with appropriate precursors under specific conditions. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides the necessary intermediates for the synthesis of benzo[h]quinolin-2-amine . This reaction typically occurs under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods: Industrial production of benzo[h]quinolin-2-amine often employs green chemistry principles to minimize environmental impact. Methods such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are preferred . These approaches not only improve the efficiency of the synthesis but also align with sustainable chemical practices.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[h]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert benzo[h]quinolin-2-amine to its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the amine group and the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit significant biological activity .
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzo[h]quinolin-2-amine involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites on the receptor molecules . These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler analog with a similar fused ring system but lacking the amine group.
Isoquinoline: Another isomeric form with the nitrogen atom in a different position.
4-Hydroxy-2-quinolones: Compounds with hydroxyl and carbonyl groups that exhibit different reactivity and biological activity.
Uniqueness: Benzo[h]quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
67410-22-4 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
benzo[h]quinolin-2-amine |
InChI |
InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15) |
InChI-Schlüssel |
ADDJIAQBVKRVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)



![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)

![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)



![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
